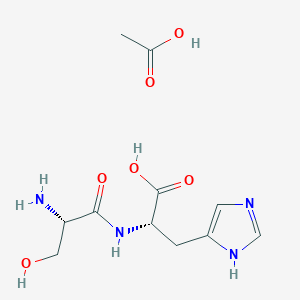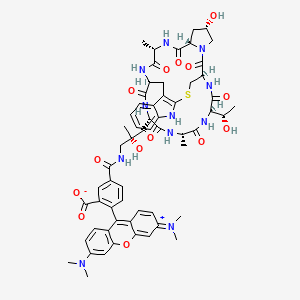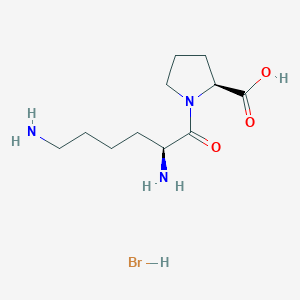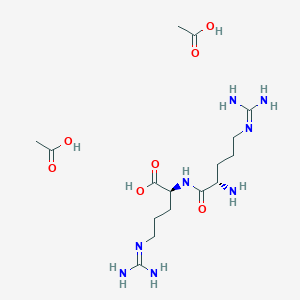
H-Ser-His-OH acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ser-His-OH acetate, also known as serylhistidine, is a dipeptide that has been found to cleave DNA and proteins at pH 5-6 . It is an endogenous metabolite with hydrolysis cleavage activity . The chemical formula is C₉H₁₄N₄O₄ and its molecular weight is 242.24 .
Synthesis Analysis
The synthesis of H-Ser-His-OH acetate involves several steps. The process can be facilitated by chemical vapor deposition and TiO2 nanoparticles as a catalyst . The assessment of the formation of peptides is based on spectroscopic data such as in situ FT-IR and mass spectrometry .Molecular Structure Analysis
The molecular formula of H-Ser-His-OH acetate is C11H18N4O6, and its molecular weight is 302.28 .Chemical Reactions Analysis
H-Ser-His-OH acetate is a dipeptide that has been found to cleave DNA and proteins at pH 5-6 . This suggests that it can participate in a variety of chemical reactions, particularly those involving the cleavage of peptide bonds .Physical And Chemical Properties Analysis
H-Ser-His-OH acetate is a solid substance with a molecular weight of 242.24 and a chemical formula of C₉H₁₄N₄O₄ . It is stored at temperatures below -15°C .Aplicaciones Científicas De Investigación
- Additionally, this compound acts as a reversible inhibitor of serine proteases. Serine proteases play essential roles in biological processes, including blood clotting, inflammation, and apoptosis .
- Amides, including H-Ser-His-OH acetate , can act as ligating directing groups in metal-catalyzed C–H activation reactions. These reactions allow selective functionalization of specific carbon-hydrogen bonds, enabling the synthesis of complex organic molecules .
Peptide Synthesis and Protease Inhibition
Metal-Catalyzed C–H Activation Reactions
Mecanismo De Acción
Target of Action
H-Ser-His-OH acetate is an endogenous metabolite with hydrolysis cleavage activity . It is a short peptide that is part of the family of serine proteases . Serine proteases are enzymes that degrade a wide range of proteins and play vital roles in various biological processes .
Mode of Action
The mode of action of H-Ser-His-OH acetate involves several catalytic strategies common in enzymatic catalysis . The active site of the serine protease acts as a nucleophile, attacking the carbonyl group at the substrate . The nucleophile can be the –OH group of Serine . This mechanism is best studied in the serine hydrolase (Ser,His,Asp) .
Biochemical Pathways
H-Ser-His-OH acetate is involved in the hydrolysis of amide and ester bonds, which are fundamental biochemical reactions . It also plays a role in the biosynthesis of the imidazole moieties of histidine and purines . More recent studies have shown that seryl-histidine (Ser-His) catalyzes the oligomerization of trimers of imidazole-activated nucleotides .
Pharmacokinetics
As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via renal or hepatic pathways .
Action Environment
The action of H-Ser-His-OH acetate can be influenced by various environmental factors. For instance, when operating in a low water activity environment, any other nucleophile can compete with the water for the acyl-enzyme intermediate, giving rise to some synthetically useful transformations . Therefore, the action, efficacy, and stability of H-Ser-His-OH acetate can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
Propiedades
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4.C2H4O2/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5;1-2(3)4/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17);1H3,(H,3,4)/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEIIESUYNGDHO-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser-His-OH acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)



![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)







